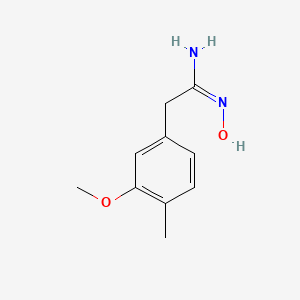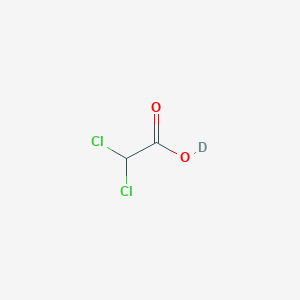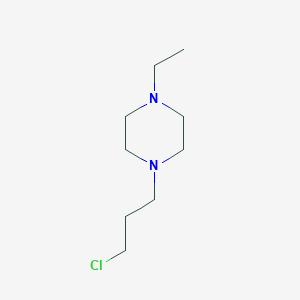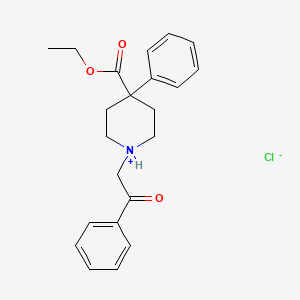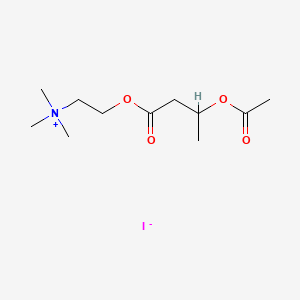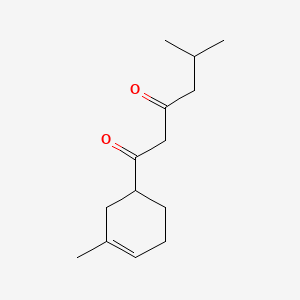
fac-Ir(3-tBu-ppy)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fac-Ir(3-tBu-ppy)3 typically involves the coordination of iridium with 2-(3-tert-butylphenyl)pyridine ligands. One common method includes the reaction of iridium trichloride hydrate with 2-(3-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 2-ethoxyethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Fac-Ir(3-tBu-ppy)3 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving electron donors.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions[][3].
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species[3][3].
Scientific Research Applications
Fac-Ir(3-tBu-ppy)3 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, facilitating various photoredox reactions.
Biology: The compound serves as a fluorescent probe for studying biological molecules and cellular activities.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which fac-Ir(3-tBu-ppy)3 exerts its effects involves the absorption of light, leading to the excitation of electrons. This excited state can then participate in various photochemical reactions. The compound’s molecular targets include organic substrates in photoredox reactions, where it facilitates electron transfer processes . The pathways involved often include the formation of reactive intermediates such as radicals .
Comparison with Similar Compounds
Fac-Ir(btp)3: Tris(2-(2-benzothiazolyl)pyridine)iridium(III) is used in similar photonic applications but has different photophysical properties.
Uniqueness: Fac-Ir(3-tBu-ppy)3 is unique due to the presence of tert-butyl groups, which enhance its stability and photophysical properties compared to other iridium complexes. This makes it particularly suitable for applications requiring high luminescence and stability .
Properties
Molecular Formula |
C45H48IrN3 |
|---|---|
Molecular Weight |
823.1 g/mol |
IUPAC Name |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
InChI Key |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)

